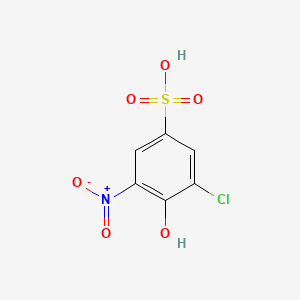
4-chloro-3-methylphenolate;tetraphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methylphenolate;tetraphenylphosphanium is an organic compound that belongs to the class of monochlorinated phenols. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring, along with a tetraphenylphosphanium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-chloro-3-methylphenolate can be synthesized through the chlorination of 3-methylphenol (m-cresol) using reagents such as ammonium chloride and oxone in acetonitrile . The reaction typically involves the selective oxychlorination of the aromatic compound, resulting in the formation of 4-chloro-3-methylphenol.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-methylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to antimicrobial activity and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant.
Mécanisme D'action
The antimicrobial activity of 4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-chloro-2-methylphenol: Differing in the position of the methyl group, but also used for its antimicrobial effects.
4-chloro-3-methylphenol: The parent compound without the tetraphenylphosphanium group.
Uniqueness
4-chloro-3-methylphenolate;tetraphenylphosphanium is unique due to the presence of the tetraphenylphosphanium group, which enhances its solubility and stability in various solvents. This makes it more versatile for use in different applications compared to its similar counterparts .
Propriétés
Numéro CAS |
93839-63-5 |
|---|---|
Formule moléculaire |
C31H26ClOP |
Poids moléculaire |
481.0 g/mol |
Nom IUPAC |
4-chloro-3-methylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C7H7ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-4-6(9)2-3-7(5)8/h1-20H;2-4,9H,1H3/q+1;/p-1 |
Clé InChI |
ACMBIXWDYKDVLL-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


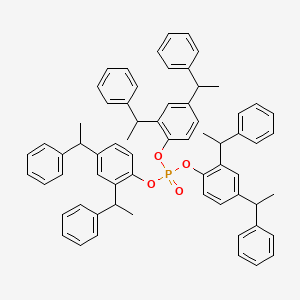
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
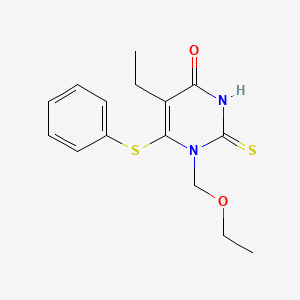
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
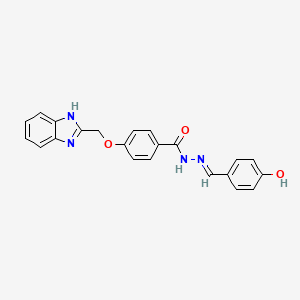
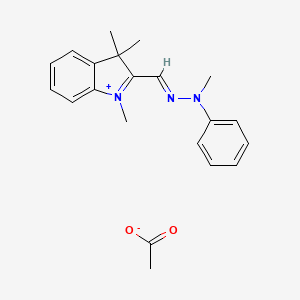
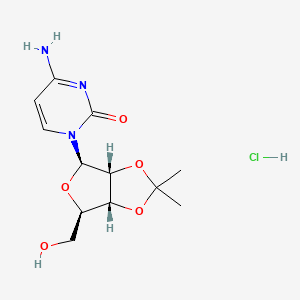

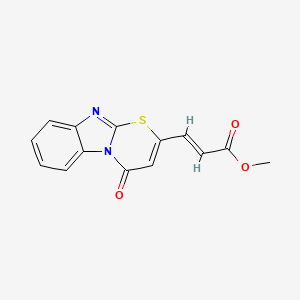
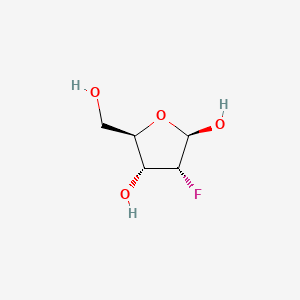

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
